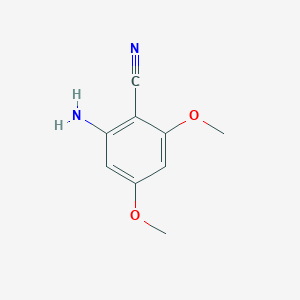

2-Amino-4,6-dimethoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

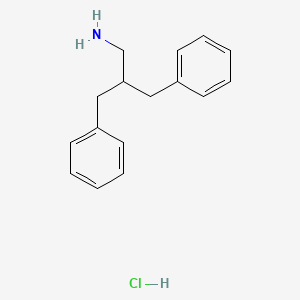

2-Amino-4,6-dimethoxybenzonitrile is a chemical compound with the molecular formula C9H10N2O2. It is used in the synthesis of various benzamide compounds .

Synthesis Analysis

The synthesis of 2-amino-4,6-dimethoxybenzonitrile involves the deprotection of 2-cyano-3,5-dimethoxytrifluoroacetanilide . Another method involves the conversion of CO2 catalyzed by alcohol amines in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water .Molecular Structure Analysis

The molecular structure of 2-amino-4,6-dimethoxybenzonitrile can be analyzed using single-crystal X-Ray diffraction (SXRD) and Powder X-ray Diffraction (PXRD) techniques . The compound has a lower cut-off wavelength of 325 nm, which is evident from the UV–visible–NIR analysis .Chemical Reactions Analysis

2-Amino-4,6-dimethoxybenzonitrile undergoes various chemical reactions. For instance, it can undergo aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . It can also be used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-4,6-dimethoxybenzonitrile can be analyzed using various techniques. For instance, its crystalline perfection can be analyzed using high-resolution X-ray diffraction (HR-XRD) measurement .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure :

- The synthesis of 6′,7′-Dimethoxy-1′,2′-dihydrospiro[cyclohexane-1,2′-quinazolin]-4′(3′H)-one involved 2-amino-4,5-dimethoxybenzonitrile, demonstrating its use in chemical synthesis and structure analysis (Lijun Zhang et al., 2011).

- A study on the synthesis of alfuzosin hydrochloride, a medication, used 2-amino-4,5-dimethoxybenzonitrile as a starting material, indicating its role in pharmaceutical synthesis (Lian Jia-rong, 2011).

Material Science and Surface Chemistry :

- Research on 2-Aminobenzene-1,3-dicarbonitriles explored their use as corrosion inhibitors for mild steel in acidic environments, highlighting its potential in material science and surface chemistry (C. Verma et al., 2015).

Pharmacological Research :

- The compound was used in the synthesis of 25CN-NBOH, a selective serotonin 2A receptor agonist, demonstrating its application in the development of pharmacological tools (J. Kristensen et al., 2021).

Biochemistry and Molecular Biology :

- A study on base pairs with 4-amino-3-nitrobenzonitrile compared them with natural Watson-Crick pairs, suggesting its use in exploring DNA/RNA interactions and potential as antiviral prodrugs (M. A. Palafox et al., 2022).

Quantum Chemistry and Physical Chemistry :

- The electron energy loss and DFT/SCI study of the singlet and triplet excited states of aminobenzonitriles, including variations of the compound, contribute to our understanding in quantum and physical chemistry (C. Bulliard et al., 1999).

Inorganic Chemistry :

- Research on the synthesis and biological evaluation of a Cr(III) complex using 2-aminobenzonitrile highlights its role in the synthesis and characterization of metal complexes (Govindharaju Govindharaju R et al., 2019).

Safety And Hazards

Orientations Futures

Future research could focus on exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . Additionally, the conversion of CO2 catalyzed by alcohol amines in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water shows promise for future developments .

Propriétés

IUPAC Name |

2-amino-4,6-dimethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLLIZJCTNVTMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dimethoxybenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)

![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)

![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)

![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)

![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)